molecular formula C24H25N3O2 B15004782 3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-5,5-dimethyl-2-(phenylcarbonyl)cyclohex-2-en-1-one

3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-5,5-dimethyl-2-(phenylcarbonyl)cyclohex-2-en-1-one

Cat. No.: B15004782
M. Wt: 387.5 g/mol
InChI Key: KWHIAHJQNAQPLC-ZRORIZJFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-BENZOYL-3-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]AMINO}-5,5-DIMETHYLCYCLOHEX-2-EN-1-ONE is a complex organic compound that features a benzimidazole moiety. Benzimidazoles are known for their wide range of biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BENZOYL-3-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]AMINO}-5,5-DIMETHYLCYCLOHEX-2-EN-1-ONE typically involves multiple steps, including the formation of the benzimidazole ring and subsequent functionalization. Common synthetic routes include:

Industrial Production Methods

Industrial production methods often involve optimizing these synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and automated systems are commonly used to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-BENZOYL-3-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]AMINO}-5,5-DIMETHYLCYCLOHEX-2-EN-1-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-BENZOYL-3-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]AMINO}-5,5-DIMETHYLCYCLOHEX-2-EN-1-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-BENZOYL-3-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]AMINO}-5,5-DIMETHYLCYCLOHEX-2-EN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to the colchicine-sensitive site of tubulin, inhibiting its polymerization into microtubules . This can lead to various cellular effects, including the disruption of cell division and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-BENZOYL-3-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]AMINO}-5,5-DIMETHYLCYCLOHEX-2-EN-1-ONE is unique due to its specific structural features, which may confer unique biological activities and chemical reactivity compared to other benzimidazole derivatives.

Properties

Molecular Formula

C24H25N3O2

Molecular Weight

387.5 g/mol

IUPAC Name

(2Z)-3-[2-(1H-benzimidazol-2-yl)ethylimino]-2-[hydroxy(phenyl)methylidene]-5,5-dimethylcyclohexan-1-one

InChI

InChI=1S/C24H25N3O2/c1-24(2)14-19(22(20(28)15-24)23(29)16-8-4-3-5-9-16)25-13-12-21-26-17-10-6-7-11-18(17)27-21/h3-11,29H,12-15H2,1-2H3,(H,26,27)/b23-22-,25-19?

InChI Key

KWHIAHJQNAQPLC-ZRORIZJFSA-N

Isomeric SMILES

CC1(CC(=NCCC2=NC3=CC=CC=C3N2)/C(=C(\C4=CC=CC=C4)/O)/C(=O)C1)C

Canonical SMILES

CC1(CC(=NCCC2=NC3=CC=CC=C3N2)C(=C(C4=CC=CC=C4)O)C(=O)C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.